molecular formula C5H7F2N3O2S B2548681 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide CAS No. 2428478-93-5

1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide

Cat. No.: B2548681
CAS No.: 2428478-93-5
M. Wt: 211.19
InChI Key: WFAILBAOKKZWOB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has the molecular formula C5H7F2N3O2S and a molecular weight of 211.19. This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a sulfonamide group.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide typically involves the reaction of pyrazole derivatives with difluoroethylating agents and sulfonamide precursors. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Preparation of the pyrazole ring through cyclization reactions.

    Step 2: Introduction of the difluoroethyl group via nucleophilic substitution reactions.

    Step 3: Sulfonamide formation through sulfonation reactions

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The difluoroethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide can be compared with other similar compounds, such as:

  • 1-(2,2-Difluoroethyl)pyrazole-3-carboxamide
  • 1-(2,2-Difluoroethyl)pyrazole-3-thiol
  • 1-(2,2-Difluoroethyl)pyrazole-3-phosphonate

These compounds share the pyrazole ring and difluoroethyl group but differ in the functional groups attached to the pyrazole ring. The uniqueness of this compound lies in its sulfonamide group, which imparts specific chemical and biological properties .

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O2S/c6-4(7)3-10-2-1-5(9-10)13(8,11)12/h1-2,4H,3H2,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAILBAOKKZWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1S(=O)(=O)N)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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